molecular formula C16H14FN3O2 B12456339 6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid

6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid

Cat. No.: B12456339
M. Wt: 299.30 g/mol
InChI Key: KYFUCGCNFPHROI-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo-pyridine core with a fluorophenyl group and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the fluorophenyl ring .

Scientific Research Applications

6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)pyridine-3-boronic acid pinacol ester
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester

Uniqueness

6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and an isopropyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

6-(4-fluorophenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H14FN3O2/c1-9(2)20-15-13(8-18-20)12(16(21)22)7-14(19-15)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,21,22)

InChI Key

KYFUCGCNFPHROI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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